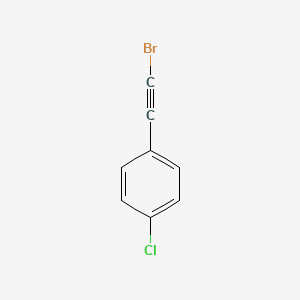

1-(Bromoethynyl)-4-chlorobenzene

Overview

Description

Scientific Research Applications

Fluorescent Probes and Functional Materials for Biomedical Applications

Fluorescent probes play a pivotal role in analytical chemistry, enabling rapid detection of chemical substances and the study of physiological processes at the cellular level. Researchers have developed long-wavelength fluorescent probes applicable for in vivo biomedical purposes, including fluorescence-guided disease diagnosis and theranostics (e.g., fluorogenic prodrugs). These probes facilitate the detection of ions, organic small molecules, and biomacromolecules (enzymes, DNAs/RNAs, lipids, and carbohydrates) relevant to biological events and diseases .

Synthetic Brochosomes

Brochosomes are fascinating natural structures found on leafhopper insects. Recent progress involves fabricating synthetic brochosomes with unique geometrical features. These synthetic brochosomes have potential applications in areas such as self-cleaning surfaces, drug delivery, and nanoscale engineering. Challenges remain in scalable manufacturing, but the prospects are promising .

Bacterial Cellulose-Based Hydrogels

1-(Bromoethynyl)-4-chlorobenzene can be incorporated into hydrogels. For instance, a compound hydrogel can be formed by crosslinking bacterial cellulose (BC) with 1,4-butanediol diglycidyl ether (BDDE) and hyaluronic acid (HA). These networked BC/HA composite materials exhibit improved water retention potential and dimensional stability. Such hydrogels find applications in wound healing, tissue engineering, and drug delivery .

Future Directions

While specific future directions for “1-(Bromoethynyl)-4-chlorobenzene” are not available, research in the field of bromoethynyl compounds is ongoing. For instance, a study reported the successful construction of a two-dimensional molecular network with acetylenic scaffoldings using 1,3,5-tris(bromoethynyl)benzene . This suggests potential future directions in the synthesis of novel materials using bromoethynyl compounds.

properties

IUPAC Name |

1-(2-bromoethynyl)-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLDFOCAVDOKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

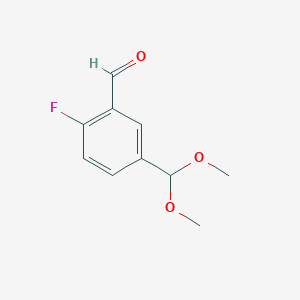

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

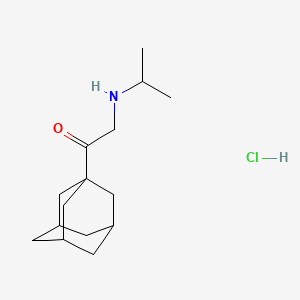

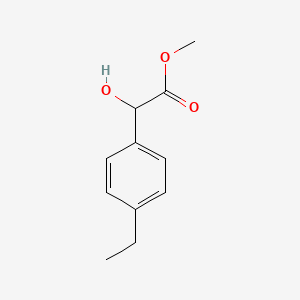

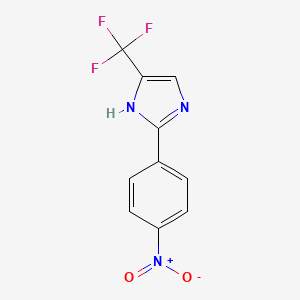

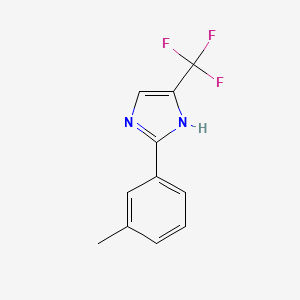

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Indol-2-one, 3-[2-(dimethylamino)ethyl]-1,3-dihydro-5-[(1-pyrrolidinylsulfonyl)methyl]-](/img/structure/B3126548.png)